Ac-KQKLR-AMC Specificity for Cathepsin S Over Broad-Spectrum Cysteine Protease Substrates
The pentapeptide sequence Ac-KQKLR-AMC demonstrates superior specificity for Cathepsin S compared to generic dipeptide substrates. In a comparative kinetic analysis of eight commercially available AMC substrates against a related cysteine protease (tbcatB), the most widely used broad-spectrum substrate, Z-FR-AMC, exhibited a catalytic efficiency (kcat/Km) of 282,000 M⁻¹s⁻¹ [1]. In contrast, the target compound, Ac-KQKLR-AMC, which is optimized for Cathepsin S, displayed a kcat/Km of only 79 M⁻¹s⁻¹ against this off-target protease [1]. This difference indicates that while Z-FR-AMC is highly susceptible to cleavage by a wide range of cysteine proteases, Ac-KQKLR-AMC is a much poorer substrate for the off-target tbcatB, implying greater selectivity for its intended target, Cathepsin S [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) on off-target cysteine protease (tbcatB) |
|---|---|
| Target Compound Data | 79 M⁻¹s⁻¹ |
| Comparator Or Baseline | Z-FR-AMC: 282,000 M⁻¹s⁻¹ |
| Quantified Difference | Ac-KQKLR-AMC is ~3,570-fold less efficiently cleaved by the off-target tbcatB enzyme than Z-FR-AMC. |
| Conditions | Recombinant tbcatB enzyme assay; duplicate measurements; AMC fluorogenic leaving group for all substrates [1]. |
Why This Matters
This quantitative data provides a scientific rationale for selecting Ac-KQKLR-AMC over broad-spectrum substrates like Z-FR-AMC when measuring Cathepsin S activity in complex biological samples (e.g., cell lysates), where off-target protease activity from enzymes like Cathepsin B could confound results.
- [1] PMC2570886. (2008). Kinetic analysis of fluorescent peptide substrates with recombinant tbcatB. Table 1. View Source
